水飞蓟宾

描述

科学研究应用

作用机制

木犀草素通过多种机制发挥其作用:

准备方法

合成路线和反应条件

木犀草素可以通过多种方法合成。一种新方法是利用酶辅助提取大蓟果实。在这个过程中,β-D-葡萄糖苷酶(一种食品级酶)直接添加到果实中,以水解木犀草素苷为木犀草素。 然后对样品进行乙醇提取 . 这种提取的最佳条件包括酶浓度为1.4%,超声处理时间为25分钟,提取温度为45°C .

工业生产方法

木犀草素的工业生产通常涉及使用中心复合设计来优化提取工艺。 这种方法已被证明与传统提取方法相比,可显着提高木犀草素的产量 .

化学反应分析

木犀草素经历各种化学反应,包括:

相似化合物的比较

木犀草素属于木脂素的二苄基丁内酯亚类,其中包括以下化合物:

木犀草素苷: 木犀草素的糖苷形式,存在于相同的植物中。

马蹄莲素: 另一种具有类似抗癌特性的木脂素。

异松柏醇: 一种具有抗氧化和抗癌活性的木脂素。

与这些化合物相比,木犀草素因其对线粒体复合物 I 的强效抑制作用及其诱导坏死性凋亡的能力而独一无二 .

木犀草素的多样药理活性及其独特的作用机制使其成为在各个科学领域进行进一步研究和开发的有希望的化合物。

属性

IUPAC Name |

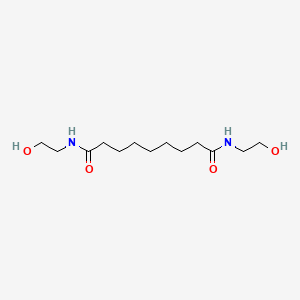

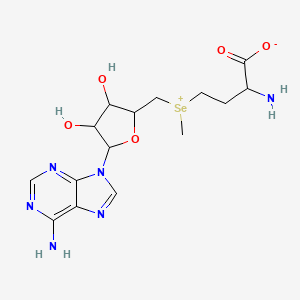

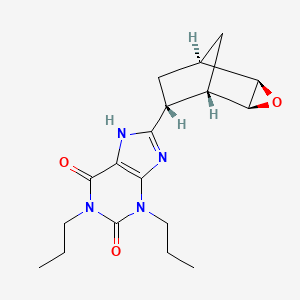

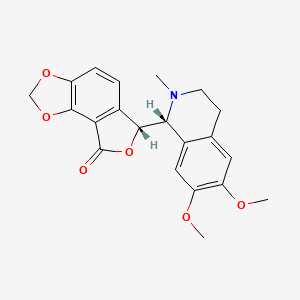

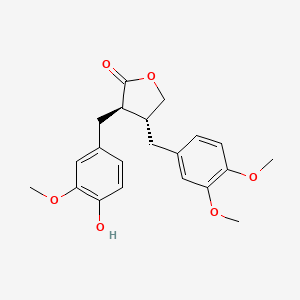

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVSMVXKMHKTF-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998919 | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-78-7, 144901-91-7 | |

| Record name | (-)-Arctigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARCTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does arctigenin exert its anti-tumor effects?

A1: Arctigenin demonstrates anti-tumor effects through various mechanisms, including:

- Inhibition of cell proliferation: Arctigenin inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma cells. [, , , , , ] This effect is often associated with cell cycle arrest at the G0/G1 phase. []

- Induction of apoptosis: Arctigenin triggers apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , , , ]

- Suppression of metastasis: Arctigenin inhibits the migration and invasion of cancer cells, key steps in the metastatic process. [, , , ] It achieves this by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in the breakdown of the extracellular matrix. [, , ]

- Inhibition of angiogenesis: Arctigenin suppresses the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and spread. []

Q2: What are the molecular targets of arctigenin?

A2: Arctigenin interacts with multiple molecular targets, including:

- Signaling pathways: Arctigenin modulates various signaling pathways involved in cell proliferation, survival, inflammation, and oxidative stress. These include PI3K/Akt, [, , ], MAPK (ERK, JNK, p38), [, , , , , ], NF-κB, [, , , ], STAT3, [, ], and AMPK/SIRT1. [, ]

- Transcription factors: Arctigenin influences the activity of transcription factors such as NFATc1, [], C/EBPα and PPARα, [], and Nrf2. []

- Enzymes: Arctigenin inhibits enzymes like UDP-glucuronosyltransferases (UGTs), [], cyclooxygenase-2 (COX-2), [], and heparanase. []

- Ion channels: Arctigenin modulates ion channels in cardiomyocytes, including sodium, L-type calcium, and transient outward potassium currents. []

Q3: How does arctigenin interact with the NF-κB pathway?

A: Arctigenin inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB subunits. [, , , ] This inhibition contributes to the anti-inflammatory and anti-tumor effects of arctigenin.

Q4: What is the role of the AMPK/SIRT1 pathway in arctigenin's actions?

A: Arctigenin activates the AMPK/SIRT1 pathway, which plays a crucial role in regulating energy metabolism and cellular stress responses. [, ] This activation contributes to the beneficial effects of arctigenin on metabolic disorders, such as improving glucose homeostasis and reducing lipid accumulation. []

Q5: What is the molecular formula and weight of arctigenin?

A5: The molecular formula of arctigenin is C21H24O6, and its molecular weight is 372.41 g/mol.

Q6: Is there any spectroscopic data available for arctigenin?

A: Yes, spectroscopic data including 1H NMR and 13C NMR have been used to confirm the structure of arctigenin and its metabolites. []

Q7: How is arctigenin absorbed and metabolized in the body?

A: Arctigenin exhibits low oral bioavailability due to extensive first-pass metabolism. [, ]

- Absorption: Orally administered arctigenin is absorbed relatively rapidly, with a peak time (Tmax) of approximately 0.85 hours when administered as Fructus arctii powder. []

- Metabolism: Hydrolysis is the major metabolic pathway of arctigenin, primarily catalyzed by paraoxonase 1. [] Major metabolites include arctigenic acid, arctigenin-4'-O-glucuronide, and 4-O-demethylarctigenin. []

- Excretion: Arctigenin and its metabolites are primarily excreted in urine. [, ]

Q8: What types of in vitro assays have been used to study arctigenin?

A8: Researchers have employed a variety of in vitro assays to investigate the biological activities of arctigenin, including:

- Cell viability assays: These assays measure the number of viable cells after treatment with arctigenin, providing insights into its cytotoxic effects. [, , , , , , , , , ]

- Apoptosis assays: Techniques like Annexin V/PI staining and caspase activity assays help determine the extent of apoptosis induced by arctigenin. [, , , , , , , , ]

- Cell cycle analysis: Flow cytometry is commonly used to assess cell cycle distribution and identify potential cell cycle arrest induced by arctigenin. [, , ]

- Migration and invasion assays: Techniques like wound healing and Transwell assays help evaluate the effects of arctigenin on the migratory and invasive capabilities of cancer cells. [, , , ]

- Enzyme activity assays: These assays measure the activity of specific enzymes, such as MMPs, UGTs, and COX-2, in the presence of arctigenin, providing insights into its inhibitory effects. [, , , , ]

- Reporter gene assays: These assays measure the transcriptional activity of specific genes, such as those regulated by NF-κB or ARE, to understand the effects of arctigenin on gene expression. []

Q9: What animal models have been used to study arctigenin?

A9: Arctigenin's therapeutic potential has been investigated in various animal models, including:

- Rodent models of cancer: Studies using mice and rats have demonstrated the anti-tumor effects of arctigenin in various cancer types, including hepatocellular carcinoma, breast cancer, and colon cancer. [, , , , , , ]

- Rat model of myocardial ischemia-reperfusion injury: This model mimics the damage caused by a heart attack and has been used to demonstrate the cardioprotective effects of arctigenin. [, ]

- Mouse model of experimental autoimmune encephalomyelitis (EAE): This model mimics the inflammatory demyelination observed in multiple sclerosis and has shown the potential of arctigenin in treating autoimmune diseases. []

- Mouse model of Japanese encephalitis: This model has been used to demonstrate the neuroprotective effects of arctigenin against viral infection. []

- Rat model of gastric ulcers: This model investigates the gastroprotective effects of arctigenin against ulcers induced by ethanol and acetic acid. []

Q10: Have there been any clinical trials of arctigenin?

A: A phase I clinical trial investigated the safety and preliminary efficacy of GBS-01, an arctigenin-enriched extract from Arctium lappa, in patients with gemcitabine-refractory pancreatic cancer. [] The trial demonstrated a favorable safety profile and promising clinical responses.

Q11: What is the safety profile of arctigenin?

A: While arctigenin generally exhibits a favorable safety profile in preclinical studies and a phase I clinical trial, [] some studies have reported potential toxicity with repeated high-dose administration.

- Sub-chronic toxicity: A 28-day repeated dose study in rats revealed organ-specific toxicity at high doses of arctigenin (12 and 36 mg/kg/day), particularly affecting the heart, liver, kidneys, and reproductive organs. []

- Subcutaneous toxicity: A 28-day repeated subcutaneous injection study in beagle dogs found toxicity in lymphatic hematopoietic, digestive, urinary, and cardiovascular systems at a dose of 60 mg/kg. []

Q12: What strategies are being explored to improve the delivery of arctigenin?

A12: Researchers are exploring innovative drug delivery systems to enhance the therapeutic efficacy of arctigenin, such as:

- Injectable hydrogels: A study demonstrated that incorporating arctigenin into an injectable hydrogel improved its delivery to the heart and enhanced its cardioprotective effects in a rat model of myocardial ischemia-reperfusion injury. [] This approach could potentially improve drug solubility, bioavailability, and targeted delivery to specific tissues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。